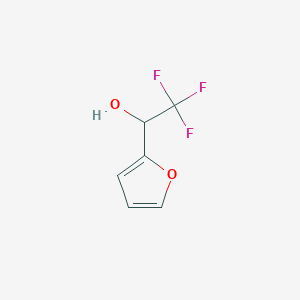

2,2,2-Trifluoro-1-furan-2-yl-ethanol

Descripción

Significance of Organofluorine Compounds in Contemporary Chemical Sciences

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, holds a pivotal role in modern chemical and material sciences. nih.gov The C-F bond is the strongest single bond to carbon, which imparts exceptional stability to organofluorine compounds. nih.govtaylorandfrancis.com The introduction of fluorine into organic molecules significantly modifies their physical, chemical, and biological properties. numberanalytics.com These modifications include increased thermal stability, lipophilicity, and bioavailability, making these compounds highly valuable across various sectors. numberanalytics.com

In the pharmaceutical industry, the strategic incorporation of fluorine atoms can dramatically alter the efficacy and metabolic stability of drug candidates. taylorandfrancis.com Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, including widely used antidepressants and anti-inflammatory drugs. taylorandfrancis.com Similarly, in agrochemicals, fluorination enhances the potency and stability of pesticides and herbicides. numberanalytics.comwikipedia.org The field of materials science has also been transformed by fluoropolymers, such as polytetrafluoroethylene (PTFE), which are renowned for their chemical inertness and thermal resistance. taylorandfrancis.comworktribe.com The unique properties conferred by fluorine make organofluorine compounds essential components in the development of advanced materials, reagents for synthesis like trifluoroacetic acid, and various industrial applications. wikipedia.orgworktribe.com

The Furan (B31954) Heterocycle as a Core Scaffold in Organic Synthesis

Furan is a five-membered aromatic heterocyclic compound containing one oxygen atom. britannica.comnumberanalytics.com This structural motif is a fundamental building block in organic synthesis and is present in a vast number of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.comescholarship.org The versatility of the furan ring stems from its unique chemical reactivity; it exhibits properties of both an aromatic system and a conjugated diene. perlego.comwikipedia.org

With a resonance energy significantly lower than that of benzene, furan is less aromatic and more reactive, readily participating in electrophilic substitution and cycloaddition reactions. perlego.comwikipedia.org This dual reactivity allows chemists to use furan as a flexible four-carbon synthon, capable of being transformed into a wide array of other cyclic and acyclic structures. perlego.com For instance, furans can be converted into dihydropyrans through the Achmatowicz reaction or used to prepare pyrroles by reaction with ammonia (B1221849) over solid acid catalysts. wikipedia.org Its derivatives, such as furfural (B47365), are derived from renewable biomass sources like corncobs and serve as key intermediates in the chemical industry, for example, in the production of precursors for nylon. britannica.comperlego.com The furan scaffold is thus a cornerstone in synthetic strategies aimed at constructing complex molecular architectures. escholarship.orgperlego.com

Overview of 2,2,2-Trifluoro-1-furan-2-yl-ethanol: A Distinct Fluorinated Furan-Based Chiral Alcohol

This compound is a specialized organic molecule that integrates the key features of both an organofluorine compound and a furan derivative. It is a chiral alcohol, meaning it exists in two non-superimposable mirror-image forms (enantiomers). This structure combines the heterocyclic furan ring with a trifluoroethyl alcohol group, creating a molecule with potential applications as a chiral building block in asymmetric synthesis.

The synthesis of this compound, particularly in its enantiomerically pure forms, is a subject of research interest. A primary route to its formation is the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone (B101603). chemscene.com Studies have explored various catalytic methods, including biocatalysis, to achieve high yields and high enantiomeric excess (ee) for a specific enantiomer. For example, the asymmetric bioreduction of similar ketones using whole-cell biocatalysts has proven effective for producing enantiopure aromatic alcohols. researchgate.net The development of efficient synthetic routes highlights the value of chiral fluorinated alcohols as intermediates for more complex molecules. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113452-65-6 ((R)-enantiomer) |

| Molecular Formula | C₆H₅F₃O₂ |

| Molecular Weight | 166.1 g/mol |

Data sourced from LookChem. lookchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLKXYDFYQLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375311 | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70783-48-1 | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70783-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,2,2 Trifluoro 1 Furan 2 Yl Ethanol and Its Enantiomers

Precursor Synthesis: 2,2,2-Trifluoro-1-(furan-2-yl)ethanone (B101603) Formation

The synthesis of the key intermediate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, is pivotal. chemscene.comechemi.com This is primarily achieved through the trifluoroacetylation of furan (B31954), a reaction that requires careful consideration of the furan ring's sensitivity.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. However, the furan ring is prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Consequently, modifications and milder catalysts are necessary for successful acylation.

Research has shown that trifluoroacetic anhydride (B1165640) (TFAA) can effectively acylate furan. In some instances, this reaction can proceed without any added catalyst, leveraging the high reactivity of both furan and TFAA. lookchem.com When a catalyst is employed to enhance the reaction rate or yield, weaker Lewis acids are preferred. Boron trifluoride etherate (BF₃·OEt₂) has been identified as a more suitable catalyst than aluminum chloride for the acylation of furan with aliphatic anhydrides. stackexchange.com Furthermore, the use of rare-earth metal triflates, such as ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), has been explored as a recyclable and efficient Lewis acid catalyst for the Friedel-Crafts acylation of furan, particularly in ionic liquid media. zenodo.org

Reductive Trifluoroacetylation Methods

Reductive trifluoroacetylation is a less commonly documented direct route for the synthesis of 2,2,2-trifluoro-1-(furan-2-yl)ethanone from furan. This conceptual pathway would involve the simultaneous or sequential introduction of the trifluoroacetyl group and a reduction step, potentially from a more oxidized furan derivative or through a one-pot reaction involving a trifluoroacetylating agent and a reductant. However, specific and established protocols for a "reductive trifluoroacetylation" of furan itself are not prominently featured in the reviewed literature, which favors direct acylation methods.

Other Established Trifluoroacetylation Procedures

Beyond traditional Friedel-Crafts conditions, other procedures for the trifluoroacetylation of furan have been established. A significant finding is the ability of trifluoroacetic anhydride to acylate highly reactive aromatic compounds like furan without the need for a catalyst, typically by conducting the reaction at elevated temperatures in a suitable solvent like dichloroethane. lookchem.com A quantitative study of the relative reactivities of various five-membered heterocyclic compounds confirmed that furan is highly susceptible to electrophilic substitution by TFAA. lookchem.com

For highly efficient trifluoroacetylation, more potent reagents such as trifluoroacetyl triflate (TFAT) can be used. orgsyn.org This reagent is capable of acylating ketones at the oxygen to form enol trifluoroacetates and reacting with amines to yield amides, demonstrating its powerful electrophilic nature. orgsyn.org The use of trifluoroacetic acid (TFA) itself, often in large excess or as a solvent, can also mediate various transformations, including condensations and acylations, although its direct use as the primary trifluoroacetylating agent for furan is less common than using the more reactive anhydride. researchgate.net

Stereoselective and Enantioselective Reduction of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone to the Alcohol

Once the precursor ketone is obtained, the crucial step is its reduction to the chiral alcohol, 2,2,2-trifluoro-1-furan-2-yl-ethanol. The focus of modern synthetic chemistry is to perform this reduction enantioselectively to produce a single enantiomer, which is often required for biological applications.

Asymmetric Catalytic Reduction Methodologies (e.g., oxazaborolidine-catalyzed enantioselective reduction)

Asymmetric catalytic reduction using chiral organocatalysts is a powerful tool for producing enantiomerically enriched alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source (like BH₃-THF), is a preeminent example of this approach. nih.govsantiago-lab.com

The application of CBS catalysts to the reduction of trifluoromethyl ketones, however, can be challenging. The high reactivity of these ketones can lead to a competing, non-catalyzed reduction by the borane reagent, which diminishes the enantioselectivity of the final product. nih.gov Despite this, high enantiomeric excess (ee) can be achieved. Research has shown that the addition of a Lewis acid, such as boron trifluoride (BF₃), can significantly enhance the enantioselectivity of the oxazaborolidine-catalyzed reduction of trifluoromethyl ketones. nih.govresearchgate.net This enhancement allows the reaction to be carried out at room temperature while maintaining high stereochemical control. researchgate.net The catalyst itself can be generated in situ from a chiral amino alcohol and borane, which offers a reliable and practical method for the reduction of a variety of ketones, including challenging trifluoromethyl substrates. nih.gov

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Chiral Lactam Alcohol (10 mol%), BH₃ (0.8 equiv), BF₃ (160 mol%) | CHCl₃, rt | 92 | 91 |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Chiral Lactam Alcohol (10 mol%), BH₃ (0.8 equiv), BF₃ (160 mol%) | CHCl₃, rt | 93 | 92 |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | Chiral Lactam Alcohol (10 mol%), BH₃ (0.8 equiv), BF₃ (160 mol%) | CHCl₃, rt | 94 | 94 |

Biocatalytic Approaches for Enantiomerically Enriched Synthesis

Biocatalysis offers a green and highly selective alternative to chemical catalysis for the synthesis of chiral alcohols. This methodology utilizes whole microbial cells or isolated enzymes as catalysts. These biocatalytic reductions often operate under mild conditions (room temperature, aqueous media) and can provide exceptionally high enantiomeric purity.

While direct studies on the biocatalytic reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethanone are not widely reported, compelling evidence from analogous substrates highlights the potential of this approach. For instance, the highly efficient and enantioselective bioreduction of the non-fluorinated parent compound, 1-(furan-2-yl)ethanone, has been successfully demonstrated. researchgate.net Using the whole-cell biocatalyst Lactobacillus paracasei BD101, (R)-1-(furan-2-yl)ethanol was produced with over 99% enantiomeric excess and a 97% isolated yield on a gram scale. researchgate.net Similarly, the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with greater than 99.9% ee using a different strain of Lactobacillus paracasei. researchgate.net These examples strongly suggest that a screening approach to identify a suitable microbial reductase could yield an efficient and highly enantioselective biocatalytic route to (R)- or (S)-2,2,2-trifluoro-1-furan-2-yl-ethanol.

Chiral Resolution Techniques for Racemic this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a key step in obtaining optically active forms of this compound. Enzymatic and chromatographic methods have emerged as powerful tools for this purpose.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) has been demonstrated as a highly effective method for obtaining enantiopure isomers of 2,2,2-trifluoro-1-(heteroaryl)ethanols, including the furan derivative. A notable approach involves a two-step protocol utilizing different lipases for acylation and hydrolysis. dntb.gov.ua

In a typical EKR, a racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the acylated product from the unreacted alcohol, thereby achieving resolution.

Research has highlighted the utility of lipases such as Burkholderia cepacia lipase and Candida antarctica lipase B (CAL-B) in these resolutions. dntb.gov.ua For instance, a convenient method for the resolution of a series of 2,2,2-trifluoro-1-(heteroaryl)ethanols was developed, yielding both (R) and (S) isomers on a multigram scale. The process involved an initial enzyme-catalyzed acylation step followed by a hydrolysis step. dntb.gov.ua

The choice of enzyme, acyl donor, solvent, and reaction temperature are critical parameters that influence the efficiency and enantioselectivity of the resolution. Vinyl acetate (B1210297) is a commonly used acyl donor due to its high reactivity and the irreversible nature of the transesterification reaction.

Table 1: Key Parameters in Enzymatic Kinetic Resolution

| Parameter | Description | Common Examples |

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Burkholderia cepacia lipase, Candida antarctica lipase B (CAL-B) |

| Acyl Donor | Reagent that provides the acyl group for esterification. | Vinyl acetate, isopropenyl acetate |

| Solvent | Medium for the reaction, affecting enzyme activity and stability. | Toluene, heptane, tert-butyl methyl ether |

| Temperature | Influences reaction rate and enzyme stability. | Typically ranges from 30°C to 60°C |

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation.

For the enantioseparation of fluorinated alcohols like this compound, polysaccharide-based CSPs have shown great promise. nih.govnih.gov These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition abilities. The most common derivatives are carbamates, such as tris(3,5-dimethylphenylcarbamate).

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector of the CSP. The choice of mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers.

Table 2: Common Chiral Stationary Phases for Alcohol Enantioseparation

| Chiral Stationary Phase (CSP) | Chiral Selector | Common Trade Names |

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD, Chiralcel® OD |

| Pirkle-type | π-acidic or π-basic aromatic rings | Whelk-O® 1 |

| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Chirobiotic® T, Chirobiotic® V |

Derivatization Strategies from Biomass-Derived Furan Precursors

The synthesis of this compound from renewable resources is an attractive and sustainable alternative to traditional chemical synthesis. Furfural (B47365), a key platform chemical readily obtainable from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, serves as a versatile starting material for the synthesis of various furan derivatives. mdpi.comgoogle.com

The conversion of furfural to this compound involves a multi-step synthetic pathway. A plausible strategy involves the initial reduction of furfural to furfuryl alcohol. This can be achieved through catalytic hydrogenation or using reducing agents. Subsequently, the furfuryl alcohol can be converted to a suitable intermediate that can then be trifluoromethylated.

One potential route involves the reaction of a furan-based Grignard reagent or organolithium species with a trifluoroacetaldehyde (B10831) equivalent. Alternatively, the introduction of the trifluoromethyl group can be accomplished using various trifluoromethylating agents. The final step would then be the reduction of the resulting trifluoromethyl ketone to the desired this compound.

Chemical Reactivity and Transformation Pathways of 2,2,2 Trifluoro 1 Furan 2 Yl Ethanol Derivatives

Reactivity Governed by the Trifluoromethyl Group

Inductive Effects on Adjacent Stereocenters and Functional Groups

The CF3 group exerts a powerful negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms. nih.gov This effect has significant consequences for the adjacent stereocenter and the secondary alcohol functionality. The electron density is pulled away from the carbinol carbon (the carbon bearing the alcohol group), making the hydroxyl proton more acidic compared to its non-fluorinated analog, 1-(furan-2-yl)ethanol. wikipedia.org This increased acidity can influence the molecule's interaction with bases and its participation in hydrogen bonding. researchgate.net

Furthermore, the trifluoromethyl group enhances the lipophilicity of the molecule. nih.govnih.gov This property is crucial in influencing the molecule's solubility and its interaction with nonpolar environments or reagents. The CF3 group is significantly bulkier than a methyl group, which can introduce steric hindrance that affects the approach of reagents to the nearby reactive centers. nih.gov

| grain Property | trending_up Influence of CF3 Group | science Consequence |

|---|---|---|

| Acidity of -OH group | Increased | The hydroxyl proton is more easily abstracted. |

| Lipophilicity | Increased nih.govnih.gov | Enhanced solubility in nonpolar solvents and potential for improved membrane permeability. nih.gov |

| Electrophilicity of Carbinol Carbon | Increased | More susceptible to nucleophilic attack. |

| Steric Hindrance | Increased nih.gov | Can influence the stereoselectivity of reactions at the adjacent stereocenter. |

Influence on Reaction Mechanisms and Selectivity

The electronic and steric properties of the CF3 group directly impact reaction mechanisms and selectivity. The strong electron-withdrawing effect stabilizes negative charges on adjacent atoms. For instance, in oxidation reactions of the alcohol, the formation of an intermediate with a partial positive charge on the carbinol carbon would be destabilized, potentially affecting reaction rates.

Conversely, this inductive effect makes the hydroxyl group a better leaving group upon protonation, facilitating nucleophilic substitution reactions. In reactions involving the formation of chiral centers, the bulky CF3 group can direct the approach of incoming reagents, leading to high diastereoselectivity. The incorporation of a trifluoromethyl group can significantly enhance a molecule's binding affinity to biological targets, a principle often exploited in medicinal chemistry. nih.govnih.gov This is attributed to improved electrostatic and hydrophobic interactions. nih.gov

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol in 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a key site for chemical transformations, including oxidation and nucleophilic substitution.

Oxidation Reactions to Ketones and Carboxylic Acids

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one. sigmaaldrich.comsigmaaldrich.com This transformation is a common and predictable reaction for secondary alcohols. chemguide.co.uklibretexts.org A variety of oxidizing agents can be employed for this purpose.

Standard chromium-based reagents like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.orge-bookshelf.de Milder, more modern reagents such as Dess-Martin periodinane (DMP) also achieve this transformation efficiently, often under less harsh conditions. libretexts.org

| biotech Reagent | autorenew Transformation Product | article Notes |

|---|---|---|

| Chromic Acid (H2CrO4) / Jones Reagent (CrO3/H2SO4) | Ketone | Strong oxidizing agent, typically used in acetone. libretexts.orge-bookshelf.de |

| Pyridinium Chlorochromate (PCC) | Ketone | Milder reagent, suitable for sensitive substrates. libretexts.org |

| Dess-Martin Periodinane (DMP) | Ketone | Modern, mild, and efficient oxidant with high yields. libretexts.org |

| Potassium Permanganate (KMnO4) | Ketone or Carboxylic Acid (via C-C bond cleavage) | Very strong oxidant; can lead to over-oxidation and ring cleavage under harsh conditions. libretexts.org |

Further oxidation to a carboxylic acid would require cleavage of the carbon-carbon bond between the carbonyl group and the furan (B31954) ring, which is a more strenuous process than the oxidation of a primary alcohol. While the oxidation of the parent alcohol 2,2,2-trifluoroethanol (B45653) yields trifluoroacetic acid, this occurs at the CH2 group. wikipedia.org For 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-one, such a reaction would likely require harsh conditions that could also degrade the furan ring. organic-chemistry.org

Nucleophilic Substitution Reactions and Derivatization

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, under acidic conditions, the hydroxyl group can be protonated and subsequently displaced by a nucleophile.

Derivatization of the alcohol functionality is a key pathway to new compounds. For example, esterification reactions with acyl chlorides or anhydrides can produce various furan-containing esters. As seen with the non-fluorinated analog, 1-(furan-2-yl)ethanol, the alcohol can be converted to an azide, which is a versatile precursor for synthesizing nitrogen-containing heterocycles. researchgate.net The strong inductive effect of the CF3 group would make the carbinol carbon more electrophilic and could accelerate such substitution reactions.

Reactivity of the Furan Ring in Conjugated Systems

The furan ring is an electron-rich aromatic heterocycle that can undergo various reactions. nih.govnih.gov However, its aromaticity is weaker than that of benzene, making it prone to reactions that involve dearomatization, such as Diels-Alder reactions or ring-opening. nih.govsioc-journal.cn

The presence of the 2,2,2-trifluoro-1-hydroxyethyl substituent significantly influences the reactivity of the furan ring. This substituent is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic attack, if it occurs, would be directed to the C5 position, which is furthest from the deactivating group.

Conversely, the electron-poor nature of the substituted furan ring may render it more susceptible to nucleophilic attack or to participate in specific cascade reactions initiated by oxidation. nih.gov The biotransformation of furan-containing molecules often involves oxidation of the furan ring itself, leading to reactive intermediates like epoxides or enediones, which can then react with cellular nucleophiles. nih.govnih.gov The specific metabolic pathway for this compound would be influenced by the electronic nature of its substituent.

Electrophilic Aromatic Substitution Patterns

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). pearson.com This reactivity stems from the ability of the oxygen atom's lone pairs to participate in the π-system, increasing the electron density of the ring. Generally, electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (or α) position. pearson.compearson.com The rationale for this regioselectivity lies in the superior stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed upon attack at C2, which can be stabilized by three resonance structures, compared to the two resonance structures available for the intermediate from C3 attack. quora.com

The presence of a substituent at the C2 position, such as the 2,2,2-trifluoro-1-hydroxyethyl group in this compound, significantly influences the pattern of subsequent electrophilic substitutions. This substituent exerts a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms of the trifluoromethyl (CF₃) group. Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic attack by decreasing its electron density and destabilizing the positively charged intermediate. latech.edu

Consequently, derivatives of this compound are expected to be less reactive in EAS reactions compared to unsubstituted furan. The substitution will be directed to the available positions on the furan ring, primarily C5. The attack at C5 is electronically favored over C3 or C4 because the resulting intermediate maintains a degree of conjugation and avoids placing the positive charge adjacent to the already electron-deficient C2 position.

| Feature | Unsubstituted Furan | This compound |

|---|---|---|

| Primary Site of Electrophilic Attack | C2 / C5 | C5 |

| Reactivity toward Electrophiles | High (more reactive than benzene) pearson.com | Low (deactivated by electron-withdrawing CF₃CH(OH)- group) latech.edu |

| Key Influence of Substituent | N/A | Strong inductive electron-withdrawal (-I effect) by the 2,2,2-trifluoro-1-hydroxyethyl group. |

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

Furan and its derivatives are well-known dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which provides a pathway to form 7-oxabicyclo[2.2.1]heptene skeletons. researchgate.nettudelft.nl The efficiency and selectivity of these reactions are highly dependent on the electronic nature of the substituents on both the furan (diene) and the dienophile. rsc.org

The direct Diels-Alder reaction of furan derivatives is often thermodynamically unfavorable and can be reversible. tudelft.nlmdpi.com The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.comnih.gov Electron-donating groups on the furan ring raise its HOMO energy, decrease the HOMO-LUMO gap, and thus accelerate the reaction. Conversely, electron-withdrawing groups, such as the 2,2,2-trifluoro-1-hydroxyethyl group, lower the furan's HOMO energy. This increases the HOMO-LUMO gap with typical electron-poor dienophiles, making the furan derivative a less reactive diene in normal-electron-demand Diels-Alder reactions. nih.govresearchgate.net

Research on furan derivatives with electron-withdrawing substituents, such as 2-acetylfuran (B1664036) or furfural (B47365), has shown that they are poor dienes in Diels-Alder reactions under standard conditions. tudelft.nlresearchgate.net However, cycloaddition can sometimes be achieved, for instance by using highly reactive dienophiles or by conducting the reaction in specific media like water, which can provide an additional thermodynamic driving force. tudelft.nl While specific studies on this compound as a diene are scarce, the strong electron-withdrawing nature of its substituent suggests that it would be a challenging substrate for Diels-Alder reactions. Electron-withdrawing substituents at the 2- and/or 5-positions of furan have been shown to prevent cycloaddition reactions in some cases. researchgate.net

| Factor | Effect on Reactivity | Relevance to this compound |

|---|---|---|

| Substituent Electronics | Electron-donating groups activate the furan diene; electron-withdrawing groups deactivate it. tudelft.nlnih.gov | The trifluoroethyl group is strongly electron-withdrawing, leading to deactivation. |

| Reaction Conditions | High pressure or Lewis acid catalysis can promote reactions. nih.gov Aqueous media can enhance reactivity for some substrates. tudelft.nl | Forced conditions might be necessary to induce cycloaddition. |

| Dienophile | Highly reactive dienophiles (e.g., maleimides, maleic anhydride) are typically required. tudelft.nlrsc.org | Reaction would likely only proceed with very electron-deficient dienophiles. |

| Stereoselectivity | A mixture of endo and exo diastereomers is often formed, with the ratio depending on conditions and substituents. rsc.org | If a reaction were to occur, a mixture of products would be expected. |

Ring-Opening and Rearrangement Processes

The furan ring, particularly when substituted with functionalities like a hydroxymethyl group (a furfuryl alcohol), is susceptible to ring-opening and rearrangement reactions, often under acidic conditions. rsc.orgmdpi.com The mechanism of acid-catalyzed ring-opening typically begins with the protonation of the furan ring, most favorably at the C2 or C5 position. acs.org This initial step is often rate-limiting and leads to the formation of a protonated furan, which is then susceptible to nucleophilic attack by a solvent molecule (e.g., water), initiating the ring-opening cascade. acs.org The nature of the substituents on the furan ring has a profound impact on the ease of this process. rsc.orgacs.org The electron-withdrawing 2,2,2-trifluoro-1-hydroxyethyl group would likely make the initial protonation of the ring more difficult, potentially increasing the stability of the furan ring towards acid-catalyzed decomposition compared to derivatives with electron-donating groups.

A significant rearrangement pathway for furfuryl alcohols is the Achmatowicz reaction. This oxidative ring expansion transforms a furfuryl alcohol into a 6-hydroxy-2H-pyran-3(6H)-one. researchgate.netfrontiersin.org This reaction is a powerful tool in organic synthesis for converting biomass-derived furans into valuable six-membered ring building blocks. frontiersin.org The process typically involves oxidation of the furfuryl alcohol, and modern methods have been developed using catalytic oxidants or even photobiocatalytic systems. frontiersin.org As this compound is a furfuryl alcohol, it is a potential substrate for the Achmatowicz rearrangement, which would yield a highly functionalized pyranone derivative bearing a trifluoromethyl group.

| Process | Description | Applicability to this compound |

|---|---|---|

| Acid-Catalyzed Ring-Opening | Decomposition of the furan ring under acidic conditions, initiated by protonation. rsc.orgacs.org | Possible, but the ring is likely stabilized against this pathway by the electron-withdrawing substituent. |

| Achmatowicz Rearrangement | Oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. researchgate.netfrontiersin.org | Directly applicable, offering a route to trifluoromethyl-substituted pyranones. |

| Carbene Ring-Opening | Ring-opening of 2-furylcarbenes. Substituent effects are critical, with electron-withdrawing groups like F or OH raising the energy barrier for this process. acs.org | If a corresponding carbene could be generated, the substituent would influence the stability and subsequent reaction. |

Role of Fluorinated Alcohols as Solvents and Promoters in Organic Reactions

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters that can significantly influence the outcome of organic reactions. rsc.orgnih.govrsc.org Their unique combination of properties distinguishes them from conventional alcoholic or non-polar solvents. wikipedia.org These properties include strong hydrogen-bond donating ability, high polarity, low nucleophilicity, and the capacity to stabilize reactive intermediates like cations and radicals. nih.govacs.org

The compound this compound is itself a fluorinated alcohol and shares the key structural motif—an alcohol group adjacent to a trifluoromethyl group—with TFE. wikipedia.orglookchem.com Therefore, the principles governing the utility of TFE and HFIP in synthesis are relevant to understanding the potential roles of this compound, either as a reactant that influences its own reaction environment or as a potential chiral solvent or additive.

Key properties and effects of fluorinated alcohols include:

Enhanced Electrophilicity and Reactivity: Through strong hydrogen bonding, fluorinated alcohols can activate electrophiles and polarize bonds, often accelerating reactions that would otherwise be slow or require a strong Lewis acid catalyst. nih.gov

Stabilization of Intermediates: Their high ionizing power and low nucleophilicity make them excellent media for reactions proceeding through cationic intermediates. acs.org They have also been shown to stabilize radical intermediates. acs.org

Low Nucleophilicity: Despite being alcohols, the electron-withdrawing effect of the fluorine atoms significantly reduces the nucleophilicity of the oxygen atom, minimizing solvent participation in undesired side reactions. nih.govhw.ac.uk

Promotion of C-H Activation: Fluorinated alcohols have been found to be critical for the success of numerous challenging C-H activation and functionalization reactions, enhancing reactivity and selectivity. rsc.orgrsc.org

Control of Selectivity: In reactions with multiple competing nucleophiles, such as in peptides, using TFE as a solvent can enhance chemoselectivity by modulating the nucleophilicity of different functional groups. hw.ac.uk

Protein Structure Stabilization: TFE is widely used in biochemistry as a co-solvent to stabilize secondary structures like α-helices and β-sheets in peptides and proteins, an effect attributed to its ability to displace water and provide a low dielectric environment that favors intra-peptide hydrogen bonding. nih.gov

| Property | Ethanol (B145695) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

|---|---|---|---|

| pKa | ~16 | 12.4 wikipedia.org | 9.3 acs.org |

| Hydrogen Bond Donating Ability | Moderate | Strong nih.gov | Very Strong rsc.org |

| Nucleophilicity | Moderate | Low nih.gov | Very Low acs.org |

| Polarity/Ionizing Power | Moderate | High acs.org | High acs.org |

Advanced Characterization and Stereochemical Analysis

Spectroscopic Methodologies for Structural Elucidation

The unambiguous determination of the chemical structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is achieved through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the connectivity of the furan (B31954) ring, the trifluoroethyl group, and the hydroxyl function.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the furan ring protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The methine proton signal would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The furan protons typically appear in the aromatic region, with their specific shifts and coupling patterns confirming the 2-substitution pattern. For a similar, non-fluorinated compound, (S)-1-(furan-2-yl)ethanol, the proton NMR shows a quartet for the methine proton at approximately 4.88 ppm and signals for the furan protons at 6.25, 6.35, and 7.35 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of the title compound would show signals for the two furan carbons, the carbinol carbon, and the trifluoromethyl carbon. The carbinol carbon signal would be split into a quartet by the three attached fluorine atoms. The trifluoromethyl carbon would also appear as a quartet. For the related compound 2,2,2-trifluoroethanol (B45653), the trifluoromethyl carbon appears as a quartet. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. ucsb.educolorado.edu This signal would be a doublet due to coupling with the adjacent methine proton. The chemical shift of this signal is characteristic of a CF₃ group attached to a carbon bearing a hydroxyl group. nih.gov

Mass Spectrometry (MS):

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong absorption bands due to C-F stretching vibrations of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ region. The characteristic C-O stretching of the alcohol would appear around 1050-1150 cm⁻¹. Vibrations associated with the furan ring, including C-H and C=C stretching, would also be present. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Methine (CH-OH): quartet; Furan protons: multiplets in the aromatic region; Hydroxyl (OH): broad singlet. |

| ¹³C NMR | Carbinol carbon (CH-OH): quartet; Trifluoromethyl carbon (CF₃): quartet; Furan carbons: signals in the aromatic region. |

| ¹⁹F NMR | Trifluoromethyl (CF₃): doublet. |

| IR (cm⁻¹) | O-H stretch: ~3400 (broad); C-F stretch: ~1100-1300 (strong); C-O stretch: ~1100. |

Determination of Enantiomeric Excess and Absolute Configuration

As this compound is a chiral molecule, determining the relative amounts of its enantiomers (enantiomeric excess, ee) and its absolute configuration (R or S) is crucial.

Chiral chromatography is the most widely used technique for separating enantiomers and determining their ratio. nih.gov This can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). youtube.com

Chiral Gas Chromatography (GC): For volatile compounds like the title alcohol, chiral GC is a suitable method. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The two enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a wide range of compounds. nih.gov The separation of the enantiomers of this compound would be performed on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and have proven effective for separating a broad spectrum of chiral molecules, including alcohols. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated areas of the two peaks. In some complex cases, two-dimensional chromatography, coupling achiral and chiral systems, can be employed for simultaneous achiral and chiral purity analysis. nih.gov

Table 2: Representative Chiral HPLC and GC Columns for Enantiomeric Separation

| Chromatography Type | Chiral Stationary Phase (Example) | Typical Analytes |

| HPLC | Polysaccharide-based (e.g., Chiralpak® series) | Wide range of chiral compounds, including alcohols. |

| GC | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Volatile chiral compounds, including alcohols and esters. |

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are mirror images of each other. rsc.org

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter, although this typically requires comparison with structurally related compounds of known configuration or with theoretical calculations. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a useful tool for determining enantiopurity. nih.gov

While obtaining suitable crystals of the parent alcohol for X-ray diffraction can be challenging, the absolute configuration can be unequivocally determined by analyzing a crystalline derivative. nih.gov This involves reacting the alcohol with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid chloride, to form a diastereomeric ester.

The resulting diastereomer is then crystallized, and its three-dimensional structure is determined by single-crystal X-ray diffraction. beilstein-journals.org The analysis of the crystal structure allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule, including the one originating from this compound. nih.govresearchgate.net This method provides the most definitive proof of absolute stereochemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies)

While specific Density Functional Theory (DFT) studies elucidating the reaction mechanism for the formation of 2,2,2-Trifluoro-1-furan-2-yl-ethanol are not extensively documented in the public domain, the principles of applying such computational methods can be understood from studies on analogous furan (B31954) derivatives. DFT is a widely used quantum mechanical method for investigating reaction mechanisms, offering a balance between accuracy and computational cost. nih.gov

For instance, DFT calculations have been instrumental in studying the conversion of furfural (B47365) to furfuryl alcohol and other derivatives on various catalytic surfaces. researchgate.netosti.gov These studies typically involve:

Geometry Optimization: Determining the lowest energy structures of reactants, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate thermodynamic properties like Gibbs free energy.

Reaction Pathway Mapping: Identifying the most plausible reaction pathways by comparing the energy barriers of different potential routes.

In the context of the synthesis of this compound, which often involves the reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethanone (B101603), DFT calculations could be employed to:

Investigate the mechanism of hydride transfer from a reducing agent (e.g., sodium borohydride (B1222165) or in a biocatalytic system) to the carbonyl carbon.

Analyze the role of solvents in stabilizing transition states.

Elucidate the electronic effects of the trifluoromethyl group and the furan ring on the reactivity of the carbonyl group. The electron-withdrawing nature of the trifluoromethyl group is known to enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

A hypothetical DFT study on the reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethanone would likely involve the parameters outlined in the table below.

| Computational Parameter | Typical Level of Theory/Basis Set | Purpose |

| Geometry Optimization | B3LYP/6-31G(d) | To find the stable structures of reactants, products, and intermediates. |

| Transition State Search | QST2/QST3 or Berny optimization | To locate the transition state structure connecting reactants and products. |

Such calculations would provide invaluable insights into the thermodynamics and kinetics of the reaction, guiding the optimization of reaction conditions for improved yield and selectivity.

Stereoselectivity Prediction and Rationalization

The synthesis of enantiomerically pure (R)- or (S)-2,2,2-Trifluoro-1-furan-2-yl-ethanol is of significant interest. Biocatalysis, particularly using lipases such as Candida antarctica lipase (B570770) B (CALB), is a common method to achieve high stereoselectivity in the reduction of the corresponding ketone.

Computational methods play a key role in predicting and rationalizing the observed stereoselectivity. While specific studies on this exact substrate are limited, the principles are well-established from research on CALB's stereospecificity towards other secondary alcohols. nih.gov The high stereoselectivity of CALB is attributed to the specific shape and nature of its active site. nih.govnih.gov

The rationalization of stereoselectivity typically involves:

Modeling of the Enzyme-Substrate Complex: Creating a model of the tetrahedral intermediate formed during the reduction of 2,2,2-trifluoro-1-(furan-2-yl)ethanone within the active site of the enzyme.

Identification of the Stereospecificity Pocket: The active site of CALB contains a "stereospecificity pocket" that can accommodate substituents of different sizes. nih.gov For secondary alcohols, the enzyme preferentially binds one enantiomer over the other due to steric and electronic interactions within this pocket.

Energy Calculations: Comparing the binding energies of the pro-(R) and pro-(S) transition states. The favored enantiomer is the one that forms a more stable transition state with a lower energy barrier.

The key to CALB's stereoselectivity lies in the differential fit of the substituents on the chiral carbon into the active site pockets. For 2,2,2-trifluoro-1-(furan-2-yl)ethanone, the furan ring and the trifluoromethyl group would need to be accommodated. The enzyme's active site has been described as having a restricted entrance, which contributes to its high degree of stereospecificity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules, including solvents and biological receptors. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques to explore the molecule's dynamic behavior.

Conformational Analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. For furan derivatives, studies have shown that the orientation of substituents relative to the furan ring is crucial. rsc.org For this compound, the key dihedral angles would be around the C-C and C-O bonds of the ethanol (B145695) moiety. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step.

Force Field Parameterization: Choosing or developing a suitable force field that accurately describes the inter- and intramolecular interactions of the fluorinated alcohol.

System Setup: Placing the molecule in a simulation box with solvent molecules.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (nanoseconds to microseconds).

The results of an MD simulation can provide information on:

Conformational Preferences: The population of different conformers over time.

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the alcohol and solvent molecules.

A summary of the computational approaches for conformational analysis and MD simulations is presented in the table below.

| Technique | Methodology | Information Obtained |

| Conformational Analysis | Quantum chemical calculations (e.g., DFT) of potential energy surfaces. | Stable conformers, rotational energy barriers, relative energies of conformers. |

| Molecular Dynamics | Classical mechanics simulations using a force field. | Dynamic behavior, conformational flexibility, solvation structure, hydrogen bonding patterns. |

Molecular Docking Studies for Biocatalytic Processes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org In the context of the biocatalytic synthesis of this compound, docking studies are invaluable for understanding how the substrate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, binds to the active site of an enzyme like Candida antarctica lipase B (CALB).

The crystal structure of CALB has been determined, revealing a Ser-His-Asp catalytic triad (B1167595) in its active site. nih.gov The enzyme exists in an "open" conformation, making the active site accessible. nih.govnih.gov Docking studies would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of CALB (the receptor) from a protein data bank (e.g., PDB ID: 2VEO) and generating a 3D model of the substrate (the ligand). rcsb.org

Docking Simulation: Using a docking program to explore the possible binding modes of the substrate within the enzyme's active site. The program scores the different poses based on a scoring function that estimates the binding affinity.

Analysis of Docking Poses: The resulting poses are analyzed to identify the most likely binding mode. This includes examining the proximity of the substrate's carbonyl group to the catalytic serine residue and the fit of the furan and trifluoromethyl groups within the active site pockets.

These studies can provide a structural basis for the enzyme's activity and stereoselectivity. nih.gov For example, by docking both the pro-(R) and pro-(S) precursors, one can rationalize why the enzyme favors the formation of one enantiomer of the alcohol product. The pose with the more favorable interactions (e.g., hydrogen bonds, van der Waals contacts) and lower calculated binding energy would correspond to the preferred reaction pathway. The insights from docking can guide protein engineering efforts to improve the enzyme's performance for this specific substrate.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

2,2,2-Trifluoro-1-furan-2-yl-ethanol as a Versatile Chiral Building Block

Chiral building blocks are fundamental in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and agrochemicals. The (R)- and (S)-enantiomers of this compound serve as important chiral synthons. lookchem.com The presence of the trifluoromethyl group significantly influences the electronic properties of the adjacent carbinol center, enhancing its reactivity and providing a stereochemical anchor for subsequent transformations.

Fluorinated amino acids are of great interest in medicinal chemistry as they can enhance the metabolic stability, binding affinity, and lipophilicity of peptides and other bioactive molecules. While direct synthesis pathways starting from this compound are not extensively documented in mainstream literature, its potential as a precursor is clear based on established synthetic strategies.

The synthesis of 3,3,3-trifluoroalanine, for instance, has been reported through various methods. nih.gov A hypothetical, yet chemically sound, pathway could involve the oxidation of the furan (B31954) ring of this compound. This transformation would yield a dicarbonyl intermediate which, through a series of established reactions including amination and rearrangement, could be converted into the desired trifluoroalanine (B10777074) backbone. The existing chiral center in the starting material would be pivotal in controlling the stereochemistry of the final amino acid product. The enzymatic synthesis of fluorinated alanines from fluoropyruvate substrates further highlights the importance of developing robust methods to produce these valuable compounds. nih.gov

The table below outlines a selection of synthetic methodologies for producing fluorinated amino acids, illustrating the chemical context in which this compound could serve as a novel starting material.

| Fluorinated Amino Acid Type | General Synthetic Strategy | Key Features | Reference |

| α-Trifluoromethyl-α-amino acids | Alkylation of chiral nickel Schiff's base complexes. | High enantioselectivity (up to 90%). | |

| 3,3,3-Trifluoroalanine | Reductive amination of trifluoropyruvate derivatives. | Can be achieved via chemical or enzymatic routes. | nih.gov |

| β-Fluoro-α-amino acids | Palladium/copper-catalyzed cross-coupling reactions. | Allows for the synthesis of a range of β-fluoro-α-amino acids. |

This table presents generalized strategies and does not imply a direct synthesis from this compound.

The furan nucleus is a common motif in a vast number of bioactive natural products and synthetic compounds. This compound is an ideal starting point for constructing more elaborate heterocyclic systems. The furan ring can participate in various cycloaddition and substitution reactions, while the hydroxyl group can be used as a handle for further functionalization or as a directing group.

Modern synthetic methods provide numerous ways to build complex molecules from furan precursors. organic-chemistry.org For example, transition-metal-catalyzed reactions can be employed to couple other rings or functional groups to the furan core. acs.orgorganic-chemistry.org The trifluoromethyl group on the side chain adds a valuable element for tuning the electronic and physical properties of the resulting complex heterocycles, which is a key consideration in the development of new drugs and materials. nih.gov

Scaffold Engineering and Bioisosteric Replacements in Drug Discovery

In drug discovery, modifying a molecule's core structure (scaffold) or replacing specific functional groups with bioisosteres are crucial strategies for optimizing lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. cambridgemedchemconsulting.com

The trifluoromethyl group is a well-established bioisostere for a methyl group or, in some cases, an aliphatic nitro group. elsevierpure.comacs.org Its introduction can lead to improved metabolic stability, increased lipophilicity, and enhanced binding interactions. nih.gov The furan ring itself is a versatile heterocyclic scaffold that can act as a bioisosteric replacement for other aromatic rings like phenyl or thiophene. nih.govnih.govresearchgate.net Therefore, this compound represents a pre-packaged combination of a valuable scaffold and a powerful bioisosteric group.

The deliberate incorporation of fluorine into furan-based molecules is a proven strategy for generating novel bioactive compounds. mdpi.com The electron-withdrawing nature of fluorine can profoundly alter the reactivity and biological profile of the furan ring system. This compound serves as a key starting material for synthesizing such compounds, providing a trifluoromethylated side chain attached to the furan core from the outset. This allows medicinal chemists to systematically explore the structure-activity relationships of fluorinated furan derivatives in their quest for new therapeutic agents.

Scaffold hopping is a computational or rational design technique used to identify new molecular cores that can mimic the biological activity of a known active compound while offering a different chemical structure. acs.org This strategy is vital for generating novel intellectual property, overcoming synthetic challenges, or improving the pharmacokinetic properties of a drug candidate.

The furanopyrimidine core, for example, has been identified through scaffold hopping as a potent inhibitor of enzymes like Notum, which is relevant for central nervous system disorders. nih.govnih.govresearchgate.net The this compound moiety can be seen as a fragment that can be incorporated into scaffold hopping strategies. By replacing an existing aromatic or heteroaromatic group in a known drug with the trifluoro-ethanol-substituted furan, chemists can generate entirely new classes of compounds with the potential for similar or improved therapeutic effects.

Potential in Material Science Applications (e.g., specialty chemicals)

Beyond pharmaceuticals, fluorinated organic compounds have found applications in material science. 2,2,2-Trifluoroethanol (B45653) (TFE) itself is used as a specialty solvent, particularly for its ability to stabilize protein secondary structures and as a medium for certain organic reactions. wikipedia.orgchemicalbook.com

The unique structure of this compound makes it a candidate for creating advanced materials. Its chirality and the presence of both a furan ring and a trifluoromethyl group could be exploited in the synthesis of:

Specialty Polymers: It could serve as a monomer or a chiral additive to create polymers with unique thermal, optical, or chemical resistance properties.

Liquid Crystals: The rigid furan ring combined with the flexible, fluorinated side chain is a structural motif found in some liquid crystalline materials.

Fluorous Synthesis: The trifluoromethyl group can impart fluorous properties, making the molecule useful in fluorous synthesis, a technique that facilitates the purification of reaction products. nih.gov

As a readily available building block, it serves as a raw material for a variety of other specialty chemicals where its specific combination of functional groups is required. lookchem.com

Future Directions and Research Challenges

Development of Eco-Friendly and Sustainable Synthetic Approaches

The chemical industry's growing emphasis on green chemistry is driving a fundamental shift in the synthesis of complex molecules like 2,2,2-Trifluoro-1-furan-2-yl-ethanol. nih.gov Future research is increasingly aimed at developing manufacturing processes that are not only efficient but also environmentally benign.

A primary challenge lies in replacing traditional, often harsh, chemical reductants and metal catalysts with sustainable alternatives. A highly promising future direction is the expanded use of biocatalysis. georgiasouthern.edu The synthesis of the target alcohol from its parent ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone (B101603), is a prime candidate for biocatalytic ketone reduction. nih.gov This approach utilizes enzymes, such as alcohol dehydrogenases, or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), which operate under mild conditions (room temperature and neutral pH) in aqueous media. nih.govgeorgiasouthern.edu These biocatalytic methods stand in contrast to chemical reductions that may employ toxic metal hydrides and volatile organic solvents, thereby significantly reducing chemical waste and environmental impact. georgiasouthern.edu

Furthermore, a holistic "biomass-to-product" pipeline represents a key goal for sustainability. The furan (B31954) ring of the molecule can be sourced from furfural (B47365), a key platform chemical produced industrially from renewable plant biomass. nih.gov Integrating the green synthesis of the fluorinated side-chain with a bio-derived furan core could lead to a truly sustainable production pathway. nih.gov

Future research will likely focus on the principles outlined in the following table:

| Sustainability Goal | Traditional Approach | Future Eco-Friendly Approach | Anticipated Benefits |

| Starting Material | Petroleum-based precursors | Furfural derived from plant biomass nih.gov | Reduced carbon footprint, use of renewable resources. |

| Reduction Step | Metal hydride reagents (e.g., NaBH₄) in organic solvents | Biocatalytic reduction using isolated enzymes or whole-cell catalysts (e.g., yeast) in water. nih.govgeorgiasouthern.edu | Avoidance of hazardous reagents, milder reaction conditions, reduced waste. |

| Solvent Use | Volatile organic compounds (VOCs) | Aqueous media or green solvents (e.g., ethanol). | Improved safety, lower environmental pollution. |

| Energy Consumption | High temperatures and pressures | Ambient temperature and pressure. nih.gov | Lower energy costs, reduced environmental impact. |

By focusing on these areas, the synthesis of this compound can align with the principles of green chemistry, making it a more attractive building block for industrial applications.

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

For applications in life sciences, the specific three-dimensional arrangement (stereochemistry) of a molecule is critical. Chiral secondary alcohols, like this compound, can exist as two non-superimposable mirror images (enantiomers), which often exhibit profoundly different biological activities. Therefore, a significant research challenge is the development of catalytic systems that can produce a single, desired enantiomer with high purity.

The asymmetric reduction of the prochiral ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, is the most direct route to the chiral alcohol. While traditional asymmetric catalysis using chiral metal complexes is an option, biocatalysis is emerging as a "first choice" technology for this transformation due to its exceptional selectivity. nih.govacs.org

The exploration of novel catalytic systems in this area includes:

Enzyme Discovery and Engineering: A vast and growing number of reductases are being discovered through genomic screening. nih.gov Future work will involve identifying enzymes that are not only highly stereoselective for trifluoromethyl ketones but also robust enough for industrial processes. Furthermore, protein engineering techniques can be used to fine-tune an enzyme's activity and stability.

Whole-Cell Biocatalysts: Using engineered microorganisms as whole-cell catalysts offers advantages by providing the necessary enzymes and cofactor regeneration systems in a self-contained, living factory. nih.gov This circumvents the need for costly isolation of enzymes and addition of external cofactors.

Flow Chemistry: Integrating biocatalytic reductions into continuous-flow reactor systems can overcome limitations of batch processing, such as low productivity. Flow chemistry allows for better control over reaction parameters, leading to higher efficiency and easier scalability.

The table below compares potential catalytic systems for the stereocontrolled synthesis of this compound.

| Catalytic System | Description | Advantages for Stereocontrol | Research Challenges |

| Chiral Metal Catalysts | Transition metals (e.g., Ruthenium, Iridium) complexed with chiral organic ligands. | Well-established, broad substrate scope. | Potential for toxic heavy metal contamination, expensive ligands. |

| Isolated Enzymes (Dehydrogenases) | Purified oxidoreductase enzymes. | Extremely high enantioselectivity (>99% ee often achievable), mild conditions. georgiasouthern.edu | Cost of enzyme purification and required cofactors. acs.org |

| Whole-Cell Biocatalysts | Genetically modified or naturally occurring microorganisms (e.g., E. coli, S. cerevisiae). | Cofactor regeneration is handled internally, lower cost than isolated enzymes. nih.gov | Lower volumetric productivity, potential for competing side reactions. |

The ultimate goal is to develop a catalytic system that is highly selective, efficient, cost-effective, and scalable, making enantiomerically pure this compound readily accessible.

Expansion of Applications into Emerging Fields (e.g., agrochemicals, diagnostics)

The unique structural features of this compound—a furan ring, a chiral alcohol, and a trifluoromethyl group—make it a highly promising scaffold for discovering new bioactive molecules. A major future direction is to systematically explore its potential in high-value sectors like agrochemicals and medical diagnostics.

Agrochemicals: The introduction of fluorine, particularly the trifluoromethyl (CF3) group, is a well-established strategy in agrochemical design. researchgate.net The CF3 group can enhance properties like metabolic stability, binding affinity, and cell membrane permeability. researchgate.netnih.gov Approximately 30-40% of modern agrochemicals contain fluorine, and the trifluoromethyl group is the most common fluorinated moiety used. nih.govnih.gov Given that furan-containing structures are also present in numerous pesticides, this compound serves as a logical and valuable building block for the synthesis of new herbicides, fungicides, and insecticides. researchgate.net Future research will involve incorporating this alcohol into diverse molecular frameworks to screen for novel crop protection agents.

Diagnostics and Therapeutics: In medicinal chemistry, fluorinated compounds are similarly prevalent. The trifluoromethyl group is a key component in many pharmaceuticals. The parent ketone of the target molecule, a trifluoromethyl ketone, is a functional group known to act as a zinc-binding group. nih.gov This functionality has been explored in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, which are relevant targets for cancer therapy and diagnostics. nih.gov Although one study showed that replacing a known zinc-binding group with a trifluoromethyl ketone reduced activity in a specific inhibitor class, it validates the scientific interest in this moiety for enzyme targeting. nih.gov The chiral alcohol of this compound could be used as a precursor or key intermediate in the development of new diagnostic probes or therapeutic agents that target specific enzymes.

The potential applications are summarized below:

| Emerging Field | Role of this compound | Key Structural Features and Their Contribution |

| Agrochemicals | A chiral building block for novel pesticides. | Trifluoromethyl Group: Enhances metabolic stability and biological activity. nih.govFuran Ring: A recognized scaffold in active agrochemicals. researchgate.netChiral Alcohol: Allows for stereospecific interactions with biological targets. |

| Diagnostics | Precursor for enzyme inhibitors or molecular probes. | Trifluoromethyl Ketone (precursor): Can act as a zinc-binding group to interact with metalloenzymes. nih.govChiral Center: Provides specificity for binding to chiral pockets in enzymes. |

| Materials Science | Monomer for specialty fluorinated polymers. | Trifluoromethyl Group: Imparts unique thermal and chemical resistance. Furan Ring: Can participate in polymerization reactions. |

The systematic exploration of this compound as a building block is a key future challenge that could unlock new solutions in agriculture, medicine, and beyond.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-furan-2-yl-ethanol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reduction of ketone intermediates. For example, trifluoromethylation of furan-derived ketones using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions at −78°C to 0°C can yield the target compound. Solvent choice (e.g., THF or DMF) and catalysts (e.g., CuI) significantly affect reaction efficiency. Yields may vary from 45% to 72% depending on steric hindrance from the furan moiety . Purification via fractional distillation or column chromatography is critical due to byproducts like unreacted ketones.

Q. How can structural characterization of this compound be performed with high accuracy?

Use a combination of:

- X-ray crystallography : Resolve stereochemistry and bond angles. SHELXL/SHELXS software is recommended for refining small-molecule structures.

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments (δ −70 to −75 ppm). ¹H NMR distinguishes furan protons (δ 6.3–7.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183.04).

- IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~40°C).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric synthesis?

The electron-withdrawing CF₃ group increases electrophilicity at the adjacent carbon, enhancing enantioselectivity in chiral reductions. For instance, using (R)-BINAP-Ru catalysts for ketone reductions achieves >90% enantiomeric excess (ee). However, steric effects from the furan ring may reduce catalytic efficiency compared to phenyl analogs .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using PDB structures.

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps for hydrogen bonding .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Conflicting reports may arise from impurities or varying experimental setups. To resolve:

- Control experiments : Test stability in buffered solutions (pH 2–7) at 25°C and 37°C.

- HPLC monitoring : Quantify degradation products (e.g., trifluoroacetic acid).

- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways .

Q. What are the challenges in crystallizing this compound for X-ray studies?

- Low melting point : Requires slow cooling (0.1°C/min) in solvent mixtures (hexane:EtOAc).

- Hygroscopicity : Use gloveboxes with <1% humidity to prevent hydrate formation.

- Twinned crystals : Optimize supersaturation via vapor diffusion .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trifluoroethanol Derivatives

| Compound | Reduction Yield (%) | ee (%) | Reference |

|---|---|---|---|

| This compound | 68 | 88 | |

| 1-(3-Fluorophenyl) analog | 82 | 94 |

Q. Table 2. Thermodynamic Data (NIST)

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 145–147°C | 760 mmHg |

| ΔHvap | 38.2 kJ/mol | 25°C |

| LogP (octanol-water) | 1.5 ± 0.2 | pH 7.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.